Tert-butyl (2-chloro-3-fluoropyridin-4-yl)carbamate Tert-butyl (2-chloro-3-fluoropyridin-4-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13684007
InChI: InChI=1S/C10H12ClFN2O2/c1-10(2,3)16-9(15)14-6-4-5-13-8(11)7(6)12/h4-5H,1-3H3,(H,13,14,15)
SMILES: CC(C)(C)OC(=O)NC1=C(C(=NC=C1)Cl)F
Molecular Formula: C10H12ClFN2O2
Molecular Weight: 246.66 g/mol

Tert-butyl (2-chloro-3-fluoropyridin-4-yl)carbamate

CAS No.:

Cat. No.: VC13684007

Molecular Formula: C10H12ClFN2O2

Molecular Weight: 246.66 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl (2-chloro-3-fluoropyridin-4-yl)carbamate -

Specification

Molecular Formula C10H12ClFN2O2
Molecular Weight 246.66 g/mol
IUPAC Name tert-butyl N-(2-chloro-3-fluoropyridin-4-yl)carbamate
Standard InChI InChI=1S/C10H12ClFN2O2/c1-10(2,3)16-9(15)14-6-4-5-13-8(11)7(6)12/h4-5H,1-3H3,(H,13,14,15)
Standard InChI Key QXENIQDCJYUEJV-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1=C(C(=NC=C1)Cl)F
Canonical SMILES CC(C)(C)OC(=O)NC1=C(C(=NC=C1)Cl)F

Introduction

Chemical Identity and Structural Features

Tert-butyl (2-chloro-3-fluoropyridin-4-yl)carbamate belongs to the class of carbamate-protected pyridines. Key identifiers include:

  • IUPAC Name: tert-Butyl N-(2-chloro-3-fluoropyridin-4-yl)carbamate

  • Molecular Formula: C₁₀H₁₂ClFN₂O₂

  • Molecular Weight: 246.67 g/mol

  • CAS Registry Number: 1354223-71-4

  • SMILES Notation: CC(C)(C)OC(=O)NC1=C(C(=NC=C1)Cl)F

  • InChIKey: QXENIQDCJYUEJV-UHFFFAOYSA-N

The compound’s structure comprises a pyridine ring substituted with chlorine (position 2), fluorine (position 3), and a tert-butyl carbamate group (position 4). This arrangement confers both steric bulk and electronic diversity, making it amenable to regioselective modifications.

Physical and Chemical Properties

Experimental and predicted physicochemical properties are summarized below:

PropertyValueSource
Boiling Point267.8 ± 40.0 °C (Predicted)
Density1.313 ± 0.06 g/cm³ (Predicted)
pKa10.88 ± 0.70 (Predicted)
Melting PointNot Reported
SolubilitySoluble in DMSO, methanol, toluene

The compound’s stability under ambient conditions and moderate boiling point suggest suitability for laboratory-scale reactions. Its solubility profile aligns with common organic solvents, facilitating its use in synthesis .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s halogenated pyridine core is pivotal in constructing kinase inhibitors and antiviral agents. For example, it serves as a precursor in synthesizing JAK2 inhibitors, where the chlorine and fluorine atoms modulate binding affinity .

Cross-Coupling Reactions

The iodine-free structure differentiates it from related compounds (e.g., tert-butyl (2-chloro-3-iodopyridin-4-yl)carbamate ), but its chlorine and fluorine groups still enable Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are critical for introducing aryl or heteroaryl motifs in drug candidates .

Photocatalysis

Recent advances highlight its role in photocatalyzed C–H amidation reactions. When functionalized with perfluoropyridyloxy groups, it facilitates the synthesis of aminoindoles under mild conditions .

Comparison with Structural Analogs

To contextualize its utility, the compound is compared to related tert-butyl carbamates:

CompoundKey DifferencesApplications
tert-Butyl (2-chloro-3-iodopyridin-4-yl)carbamate Iodine substituent enhances cross-coupling reactivityPalladium-catalyzed couplings
tert-Butyl (4-chlorophenethyl)carbamateLacks pyridine ring; lower reactivityIntermediate in agrochemical synthesis
tert-Butyl (2-chloro-5-fluoropyridin-4-yl)carbamate Altered halogen positionsTailored kinase inhibitor development

The fluorine atom in tert-butyl (2-chloro-3-fluoropyridin-4-yl)carbamate offers a balance between electronic effects and synthetic versatility, distinguishing it from iodine- or methyl-substituted analogs .

SupplierPurityPrice (1g)
Aladdin Scientific 97%$350.90
ChemScene LLC Not SpecifiedInquire
ChengDu TongChuangYuan Pharmaceutical >95%Contact

Lead times for bulk orders typically range from 8–12 weeks due to custom synthesis requirements .

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